molecular formula C8H9Br B043891 1-Bromo-3,5-dimethylbenzene CAS No. 556-96-7

1-Bromo-3,5-dimethylbenzene

Cat. No.: B043891
CAS No.: 556-96-7
M. Wt: 185.06 g/mol
InChI Key: LMFRTSBQRLSJHC-UHFFFAOYSA-N
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Description

1-Bromo-3,5-dimethylbenzene, also known as 5-Bromo-m-xylene, is an organic compound with the molecular formula C₈H₉Br. It is a derivative of benzene, where two methyl groups and one bromine atom are substituted at the 3rd and 5th positions, respectively. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3,5-dimethylbenzene can be synthesized through the bromination of 3,5-dimethylbenzene (m-xylene). The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of bromine and a suitable catalyst, with careful monitoring of reaction parameters to optimize yield and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3,5-dimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).

    Coupling Reactions: It can undergo palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines are commonly used under basic conditions.

    Coupling Reactions: Palladium catalysts (Pd/C or Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) are used under inert atmosphere conditions.

Major Products Formed:

    Substitution Reactions: Products include 3,5-dimethylphenol, 3,5-dimethylbenzonitrile, and 3,5-dimethylaniline.

    Coupling Reactions: Products include biaryl compounds and substituted alkenes.

Scientific Research Applications

1-Bromo-3,5-dimethylbenzene is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: It is used in the preparation of polymers and advanced materials with specific properties.

    Medicinal Chemistry: It is employed in the synthesis of potential drug candidates and bioactive molecules.

    Catalysis: It is used as a substrate in catalytic reactions to study reaction mechanisms and develop new catalytic systems.

Mechanism of Action

The mechanism of action of 1-Bromo-3,5-dimethylbenzene in chemical reactions involves the formation of reactive intermediates, such as carbocations or radicals, depending on the reaction conditions. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps.

Comparison with Similar Compounds

1-Bromo-3,5-dimethylbenzene can be compared with other similar compounds, such as:

    1-Bromo-2,4-dimethylbenzene: Similar structure but different substitution pattern, leading to different reactivity and applications.

    1-Bromo-4-methylbenzene (p-bromotoluene): Contains only one methyl group, resulting in different chemical properties and uses.

    1-Iodo-3,5-dimethylbenzene: Similar structure but with iodine instead of bromine, affecting its reactivity and suitability for specific reactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for targeted synthetic applications.

Biological Activity

1-Bromo-3,5-dimethylbenzene, also known as 5-bromo-m-xylene, is an aromatic compound with the molecular formula C₈H₉Br. It features a bromine atom and two methyl groups substituted at the 3rd and 5th positions of a benzene ring. This compound is primarily utilized in organic synthesis and has garnered attention for its biological activity, particularly in medicinal chemistry and environmental studies.

  • Molecular Formula : C₈H₉Br
  • Molecular Weight : 199.06 g/mol
  • CAS Number : 556-96-7

Synthesis

This compound is synthesized through the bromination of 3,5-dimethylbenzene (m-xylene) using bromine (Br₂) in the presence of a catalyst such as iron or iron(III) bromide. This process is typically conducted under controlled conditions to ensure selective bromination at the desired positions.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. It is known to participate in chemical reactions that influence enzyme activity and can act as a substrate in several biochemical pathways.

Key Mechanisms :

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as hydroxide or amines, leading to the formation of new compounds.
  • Coupling Reactions : It can undergo palladium-catalyzed coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules .

Biological Assays and Findings

This compound has been evaluated for its pharmacological properties. Notably, it has been identified as an inhibitor of the CYP1A2 enzyme, which plays a crucial role in drug metabolism. This inhibition suggests potential interactions with other therapeutic agents .

Table 1: Biological Activity Profile

ActivityResult
CYP1A2 InhibitionYes
CYP2C19 InhibitionNo
CYP2C9 InhibitionNo
CYP2D6 InhibitionNo
CYP3A4 InhibitionNo
BBB PermeantYes

Case Study 1: Enzyme Interaction

In a study examining the effects of various halogenated compounds on cytochrome P450 enzymes, this compound exhibited significant inhibition of CYP1A2 activity. This finding indicates that exposure to this compound could alter the metabolic clearance of co-administered drugs metabolized by this pathway .

Case Study 2: Environmental Impact

Research has also explored the environmental implications of this compound. Its persistence in aquatic environments raises concerns regarding bioaccumulation and toxicity to aquatic organisms. Studies have shown that this compound can affect microbial communities in sediments, impacting biogeochemical cycles .

Q & A

Basic Research Questions

Q. What are the critical physical and chemical properties of 1-Bromo-3,5-dimethylbenzene for experimental design?

The compound is a yellow, transparent liquid with a boiling point of 202–204°C, density of 1.362 g/mL at 25°C, and refractive index (n20/D) of 1.548. These properties are essential for determining distillation conditions, solvent compatibility, and reaction kinetics. Its low water solubility (0.238 g/L at 20°C) suggests preferential use in organic solvents. Safety parameters include a flash point of 87.2°C, necessitating storage away from ignition sources .

Q. What safety protocols are required for handling this compound in laboratory settings?

Key precautions include:

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors, which may cause CNS depression .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) to avoid environmental contamination .
  • Storage : Keep in a cool, dry area (<25°C) in amber glass bottles to prevent photodegradation .

Q. How can researchers verify the purity of this compound before use in reactions?

Purity can be assessed via gas chromatography (GC) with >98.0% purity thresholds. Confirm structural integrity using NMR (e.g., 1H NMR for methyl and aromatic proton signals) and IR spectroscopy (C-Br stretch ~550–600 cm⁻¹). Cross-check boiling point (202–204°C) and density (1.362 g/mL) against literature to detect contaminants .

Advanced Research Questions

Q. How can solvent selection influence the reactivity of this compound in cross-coupling reactions?

Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution by stabilizing transition states. For example, propylene glycol (PG) was used in a thiourea-mediated amination reaction at 160°C, achieving 82.44% yield . Optimize solvent dielectric constant (ε) and boiling point to balance reaction rate and safety.

Q. What strategies resolve discrepancies in reported physical properties (e.g., boiling point)?

Conflicting data (e.g., cites 81°C vs. 202–204°C in ) may arise from impurities or measurement errors. Validate via:

  • Differential Scanning Calorimetry (DSC) to determine exact boiling ranges.
  • GC-MS to detect low-boiling contaminants like residual brominated byproducts .

Q. How do electron-donating substituents (e.g., methyl groups) affect the reactivity of brominated aromatics?

The 3,5-dimethyl groups in this compound sterically hinder electrophilic substitution at the para position. This directs reactivity toward meta positions in Friedel-Crafts alkylation. Compare with fluorinated analogs (e.g., 1-Bromo-3,5-difluorobenzene, ), where electron-withdrawing F groups increase electrophilicity for Suzuki-Miyaura couplings .

Q. What methodologies optimize the synthesis of derivatives like 3,5-Bis(trifluoromethyl)bromobenzene?

Introduce trifluoromethyl groups via Ullmann coupling using CuI catalysis. Monitor reaction progress with 19F NMR to track CF3 incorporation. Purify via fractional distillation (bp 242–244°C) and confirm purity via high-resolution mass spectrometry (HRMS) .

Q. Methodological Notes

  • Synthetic Optimization : Use Design of Experiments (DoE) to evaluate temperature, catalyst loading, and solvent effects on yield.
  • Data Validation : Cross-reference spectral data with databases like PubChem ( ) to resolve structural ambiguities.
  • Safety Compliance : Align waste disposal with local regulations, as halogenated aromatics may require incineration .

Properties

IUPAC Name

1-bromo-3,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br/c1-6-3-7(2)5-8(9)4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFRTSBQRLSJHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00204142
Record name Benzene, 1-bromo-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

556-96-7
Record name Benzene, 1-bromo-3,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-bromo-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3,5-dimethylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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[Cu]Br
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Synthesis routes and methods II

Procedure details

A solution of 42 g of sodium nitrite in 150 ml of water is added to a mixture, cooled to −5° C., of 200 ml of 48% HBr and 50 g of 3,5-dimethylaniline. The reaction mixture is stirred for 1 hour at from −5° C. to 0° C. Finally, this reaction mixture is slowly added to a mixture, heated to 80° C., of 88.3 g of copper(I) bromide and 150 ml of 48% HBr. The reaction mixture is stirred for 2 hours at 80° C. and observed by TLC monitoring (silica; hexane). When the reaction is complete, the product is obtained by water-vapour distillation and is purified by column chromatography (silica; hexane). In this manner, 1-bromo-3,5-dimethylbenzene was obtained in a yield of 60% (30 g).
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42 g
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50 g
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150 mL
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copper(I) bromide
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Bromo-3,5-dimethylbenzene
1-Bromo-3,5-dimethylbenzene
1-Bromo-3,5-dimethylbenzene
1-Bromo-3,5-dimethylbenzene
1-Bromo-3,5-dimethylbenzene
1-Bromo-3,5-dimethylbenzene

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